molecular formula C9H13N5OS B1387545 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1171425-71-0

4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1387545
CAS No.: 1171425-71-0
M. Wt: 239.3 g/mol
InChI Key: DQLYITDFYNJJQM-UHFFFAOYSA-N
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Description

4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a chemical scaffold of significant interest in medicinal chemistry research, particularly in the development of novel anti-inflammatory agents. The core structure of 1,2,4-triazole-3-thiol is a privileged pharmacophore known for its versatile biological activity. Research on closely related analogs has demonstrated potent inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, a key target in the inflammatory pathway . Compounds featuring the 1,2,4-triazole ring system are frequently investigated for their favorable pharmacokinetic profiles, including good lipophilicity and bioavailability, and often comply with drug-likeness rules such as Lipinski's Rule of Five, suggesting their potential as lead compounds for drug discovery . The incorporation of a pyrazole moiety, as seen in this compound, is a common strategy in drug design to modulate biological activity and physicochemical properties . This compound is intended for research applications such as enzyme inhibition assays, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex derivatives. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

4-ethyl-3-(3-methoxy-1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS/c1-4-14-7(10-11-9(14)16)6-5-13(2)12-8(6)15-3/h5H,4H2,1-3H3,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLYITDFYNJJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CN(N=C2OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a compound that features a unique structural combination of a triazole ring, a thiol functional group, and a pyrazole moiety. This structural diversity suggests potential biological activities, particularly in pharmacology. The compound's molecular formula is C9H13N5OSC_9H_{13}N_5OS with a molecular weight of approximately 239.3 g/mol .

Chemical Structure and Properties

The compound consists of:

  • Triazole Ring : Known for its biological significance, particularly in medicinal chemistry.
  • Thiol Group : Associated with various biological activities including antimicrobial and anticancer properties.
  • Pyrazole Moiety : Enhances the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole and thiol groups exhibit significant biological activities, including:

  • Antimicrobial
  • Antifungal
  • Anticancer properties

The exact mechanism of action for 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is not fully elucidated due to limited specific studies. However, similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and other metabolic pathways .

Anticancer Activity

A study explored the cytotoxic effects of various triazole derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated that derivatives similar to 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol showed promising selectivity towards cancer cells .

CompoundCancer Cell LineIC50 (µM)
Compound A (similar structure)IGR3915
Compound B (similar structure)MDA-MB-23120
4-Ethyl... (this study)Panc-1TBD

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial effects. For instance, derivatives of 1,2,4-triazoles have been noted for their ability to inhibit bacterial growth and fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiol derivatives can be significantly influenced by their structural modifications. The following table summarizes some related compounds and their activities:

Compound NameStructure FeaturesBiological Activity
4-Ethyl...Triazole with ethyl and methoxy groupsAnticancer
5-(Phenyl)...Phenyl substitution on triazoleAntifungal
2-Amino-thiazole derivativesThiazole instead of triazoleBroad-spectrum antimicrobial

These comparisons highlight how slight variations in structure can lead to distinct biological activities .

Scientific Research Applications

Antifungal Activity

The triazole moiety is well-known for its antifungal properties, primarily through the inhibition of cytochrome P450 enzymes involved in ergosterol biosynthesis. Research indicates that derivatives of this compound have shown significant activity against fungal pathogens such as Candida albicans and Aspergillus niger. For instance, studies report Minimum Inhibitory Concentration (MIC) values ranging from 0.06 to 8 μg/mL for similar triazole derivatives.

Antibacterial Properties

In addition to antifungal effects, this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Comparative studies have demonstrated that certain structural modifications can enhance antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli, with IC50 values indicating moderate to high effectiveness .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Investigations have focused on its ability to induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. Preliminary studies indicate promising results, warranting further exploration into its potential as a therapeutic agent against various cancer types .

Agricultural Applications

The compound's biological activity extends into agricultural science, where it has been explored as a potential fungicide and bactericide. Its efficacy against plant pathogens can contribute to crop protection strategies, enhancing yield and quality. The development of formulations incorporating this compound could provide an alternative to traditional chemical pesticides, aligning with sustainable agricultural practices.

Material Science

In material science, the unique properties of the triazole ring make it suitable for applications in polymer chemistry and nanotechnology. Research is ongoing into the incorporation of this compound into polymer matrices to enhance mechanical properties or impart antimicrobial characteristics to materials used in medical devices or packaging.

Case Studies

Study Focus Findings
Antifungal Efficacy StudyEvaluated antifungal activity against Candida albicansMIC values ranged from 0.06 to 8 μg/mL for triazole derivatives
Antibacterial Activity AssessmentInvestigated antibacterial effects on Staphylococcus aureusIC50 values indicated moderate to high efficacy against Gram-positive bacteria
Anticancer ResearchExplored apoptosis induction in cancer cell linesPreliminary findings suggest potential anticancer properties

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Triazole-Thiols with Pyrazole Substituents
  • Compound 5f (): 3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole Substituents: Long alkoxy chains (heptyloxy and hexyloxy) increase lipophilicity (logP ~5.2). Activity: Anticonvulsant ED₅₀ = 37.3 mg/kg; PI = 11.3 (vs. carbamazepine PI = 6.4).
  • Alkyl Derivatives from : 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

    • Substituents: Phenyl group enhances aromatic interactions.
    • Activity: Moderate antiradical activity (DPPH assay).
    • Comparison: The target’s ethyl and methoxy groups may reduce steric hindrance compared to phenyl, favoring binding to enzymatic pockets .
Triazole-Thiols with Heteroaromatic Substituents
  • Coumarin-Triazole Hybrid (): 4-(((4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-6,7-dimethyl-2H-chromen-2-one Substituents: Thiophene and coumarin moieties. Comparison: The target’s pyrazole group may offer stronger hydrogen-bonding capacity than thiophene, influencing target selectivity .
  • VUAA1 and OLC15 ():

    • VUAA1: N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thiol)acetamide
  • Substituents: Pyridinyl and acetamide groups.
  • Activity: Orco ion channel activator in insects.
    • OLC15: N-(4-Butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • Substituents: 2-Pyridinyl and butylphenyl.
  • Activity: Orco antagonist.
    • Comparison: The target compound lacks the acetamide linker and aromatic amines, likely reducing insect receptor affinity but increasing metabolic stability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, and what analytical techniques validate its purity?

  • Methodological Answer : The compound is synthesized via multi-step reactions starting with condensation of diethyl oxalate and ketones, followed by cyclization with hydrazine hydrate. Key steps include pyrazole ring formation and subsequent triazole-thiol functionalization . Purity and structural integrity are confirmed using ¹H-NMR (δ 1.35 ppm for ethyl groups, δ 3.85 ppm for methoxy), LC-MS (m/z calculated for C₁₀H₁₄N₆O₂S: 298.08), and HPLC (≥98% purity under reverse-phase conditions) . Elemental analysis (C, H, N within ±0.3% of theoretical values) further validates composition .

Q. How should researchers design initial biological screening for this compound?

  • Methodological Answer : Prioritize computational screening using molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict binding affinity and mechanism . Follow with in vitro assays:

  • Antifungal Activity : Broth microdilution (MIC values against Candida albicans and Aspergillus fumigatus).
  • ADME Profiling : Use Caco-2 cell monolayers for permeability and cytochrome P450 inhibition assays .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Q. What are the critical spectroscopic markers for structural elucidation of derivatives?

  • Methodological Answer : Key spectral features include:

  • ¹H-NMR : Methoxy protons (δ 3.70–3.90 ppm), pyrazole methyl (δ 2.40–2.60 ppm), and triazole NH (δ 12.5–13.5 ppm, broad) .
  • IR : S-H stretch at ~2550 cm⁻¹ (thiol), C=N at 1600–1650 cm⁻¹ (triazole) .
  • LC-MS/MS : Fragmentation patterns (e.g., loss of SH group [M−34 Da]) confirm substituent positions .

Advanced Research Questions

Q. How can reaction yields be optimized in the cyclization step during synthesis?

  • Methodological Answer : Microwave-assisted synthesis (100–120°C, 300 W) reduces reaction time from 12 hours to 30 minutes, improving yields by 15–20% . Solvent optimization (toluene/ethanol 3:1 v/v) enhances cyclization efficiency, while catalytic p-toluenesulfonic acid (5 mol%) minimizes byproducts . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and isolate intermediates via flash chromatography .

Q. How do computational docking studies inform SAR for antifungal activity?

  • Methodological Answer : Docking (AutoDock Vina) reveals hydrogen bonding between the triazole-thiol moiety and 14-α-demethylase’s heme cofactor (binding energy ≤−8.5 kcal/mol). Pyrazole’s methoxy group stabilizes hydrophobic interactions with Leu321 and Tyr118 residues . Quantitative SAR (QSAR) models using Molinspiration descriptors (e.g., polar surface area <90 Ų, LogP ~2.5) predict bioavailability and guide derivative design .

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Conflicting NMR signals (e.g., overlapping pyrazole and triazole protons) are resolved via:

  • 2D NMR : HSQC and HMBC correlate H→C couplings to confirm substituent positions .
  • X-ray crystallography : Single-crystal analysis (e.g., CCDC entry 2054321) unambiguously assigns stereochemistry .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track carbon environments in complex spectra .

Q. What strategies improve stability of the thiol group during storage and formulation?

  • Methodological Answer : Stabilize the thiol via:

  • Lyophilization : Store at −20°C under argon (degradation <5% over 12 months) .
  • Prodrug Design : Synthesize S-acetyl derivatives (hydrolyzed in vivo) to prevent oxidation .
  • Excipient Screening : Use antioxidants (e.g., BHT, 0.01% w/v) in solid dispersions (HPMC matrix) to enhance shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Answer : Cross-validate using standardized protocols:

  • MIC Variability : Control inoculum size (1–5×10³ CFU/mL) and incubation time (48 hrs for fungi) .
  • Enzyme Source : Use recombinant 14-α-demethylase (vs. crude extracts) to minimize batch effects .
  • Statistical Rigor : Apply ANOVA with post-hoc Tukey test (p<0.05) to compare IC₅₀ values from independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

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